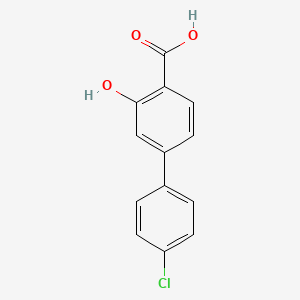

4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOOIZJTFGDHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20689573 | |

| Record name | 4'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261995-96-3 | |

| Record name | 4'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(4-chlorophenyl)-2-hydroxybenzoic acid, a valuable biphenyl derivative with potential applications in pharmaceutical and materials science. The document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of viable synthetic strategies. The core of this guide focuses on a modern and efficient approach utilizing a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl framework, followed by a regioselective carboxylation via the Kolbe-Schmitt reaction. A classical approach involving an Ullmann-type coupling is also discussed as a comparative pathway. Each method is presented with a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. This guide aims to be a self-validating resource, grounded in established chemical literature and best practices, to enable the successful synthesis and purification of the target compound.

Introduction and Strategic Overview

This compound is a polysubstituted biphenyl carboxylic acid. The biphenyl moiety is a common scaffold in medicinal chemistry and materials science, imparting rigidity and specific electronic properties to molecules. The presence of the chloro, hydroxyl, and carboxylic acid functional groups offers multiple points for further chemical modification, making it an attractive intermediate for the synthesis of more complex molecules.

The synthesis of this target molecule presents a key challenge: the controlled assembly of the substituted biphenyl core and the regioselective introduction of the carboxylic acid group. This guide will primarily detail a convergent synthesis strategy, which is generally more efficient for complex molecules. The primary proposed pathway involves two key transformations:

-

Formation of the Biphenyl Core: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction will be employed to create the C-C bond between the two phenyl rings. This method is chosen for its high efficiency, functional group tolerance, and relatively mild reaction conditions.[1][2]

-

Introduction of the Carboxylic Acid Group: The Kolbe-Schmitt reaction will be utilized for the regioselective carboxylation of a phenolic precursor.[3][4] This is a well-established industrial process for the synthesis of hydroxybenzoic acids.

An alternative, more classical approach using an Ullmann condensation for the biphenyl core formation will also be discussed to provide a broader perspective on available synthetic routes.[5][6]

Primary Synthetic Pathway: Suzuki Coupling and Kolbe-Schmitt Carboxylation

This pathway is designed for efficiency and control, beginning with the synthesis of a key intermediate, 4'-chloro-[1,1'-biphenyl]-4-ol.

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4'-Chloro-[1,1'-biphenyl]-4-ol via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1] In this step, 4-bromophenol is coupled with (4-chlorophenyl)boronic acid to form the biphenyl core. The hydroxyl group of the phenol is sufficiently acidic to require a base for the reaction to proceed efficiently.

Reaction:

4-Bromophenol + (4-Chlorophenyl)boronic acid → 4'-Chloro-[1,1'-biphenyl]-4-ol

Experimental Protocol:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 4-bromophenol (1.0 eq) and (4-chlorophenyl)boronic acid (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water.

-

Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove any dissolved oxygen.

-

Catalyst and Base Addition: Add potassium phosphate (K₃PO₄, 3.0 eq) as the base, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) as the catalyst.[7]

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-chloro-[1,1'-biphenyl]-4-ol as a solid.

Causality of Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust and commercially available catalyst suitable for a wide range of Suzuki couplings.[7]

-

Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.[7]

-

Solvent System: The 1,4-dioxane/water system is a common choice for Suzuki reactions as it effectively dissolves both the organic substrates and the inorganic base.

Step 2: Carboxylation of 4'-Chloro-[1,1'-biphenyl]-4-ol via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide to yield a hydroxybenzoic acid.[3][4] The regioselectivity of this reaction is influenced by the counter-ion and reaction conditions. With potassium salts, carboxylation is directed to the para-position relative to the hydroxyl group. However, in this case, the para-position is already substituted, so the carboxylation is expected to occur at one of the ortho positions.

Reaction:

4'-Chloro-[1,1'-biphenyl]-4-ol + CO₂ → this compound

Experimental Protocol:

-

Formation of the Phenoxide: In a high-pressure autoclave, treat 4'-chloro-[1,1'-biphenyl]-4-ol (1.0 eq) with a stoichiometric amount of potassium hydroxide (KOH) in a minimal amount of water and then dry thoroughly under vacuum to form the potassium phenoxide salt. The use of potassium hydroxide is crucial for directing the carboxylation.[4]

-

Carboxylation: Pressurize the autoclave with carbon dioxide to approximately 100 atm. Heat the vessel to 125-150 °C and maintain these conditions for 6-8 hours with vigorous stirring.[4]

-

Work-up and Acidification: Cool the autoclave to room temperature and slowly vent the excess CO₂. Dissolve the solid product in hot water. Acidify the aqueous solution with concentrated sulfuric acid or hydrochloric acid to a pH of 2-3.[3]

-

Isolation and Purification: The desired this compound will precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Causality of Experimental Choices:

-

Potassium Hydroxide: The use of potassium phenoxide is known to favor para-carboxylation. However, with the para-position blocked, ortho-carboxylation becomes the primary pathway.

-

High Pressure and Temperature: These conditions are necessary to overcome the low reactivity of carbon dioxide and to drive the electrophilic aromatic substitution on the electron-rich phenoxide ring.[8]

Alternative Synthetic Pathway: Ullmann Condensation and Subsequent Carboxylation

This pathway represents a more classical approach to the synthesis of the biphenyl core. The Ullmann condensation typically requires harsher conditions than the Suzuki coupling.[6]

Overall Synthetic Scheme

Caption: Alternative synthesis via Ullmann condensation.

Step 1: Synthesis of 4'-Chloro-[1,1'-biphenyl]-4-ol via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to form C-C bonds between aryl halides.[5][9] This reaction generally requires high temperatures and polar aprotic solvents.

Reaction:

4-Iodophenol + 1-Chloro-4-iodobenzene → 4'-Chloro-[1,1'-biphenyl]-4-ol

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, combine 4-iodophenol (1.0 eq), 1-chloro-4-iodobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and activated copper powder (2.0 eq).

-

Solvent: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the mixture to 180-210 °C for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture and filter to remove the copper and inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography.

Causality of Experimental Choices:

-

Copper Catalyst: Activated copper powder is the traditional catalyst for the Ullmann reaction. The high surface area of the powder is crucial for the reaction.

-

High Temperature: The high activation energy of the C-C bond formation in the Ullmann reaction necessitates high temperatures.[6]

-

Aryl Iodides: Aryl iodides are more reactive than bromides or chlorides in Ullmann-type couplings.

Step 2: Carboxylation

The carboxylation of the 4'-chloro-[1,1'-biphenyl]-4-ol intermediate would proceed as described in section 2.3.

Comparison of Synthetic Pathways

| Feature | Suzuki-Miyaura Pathway | Ullmann Condensation Pathway |

| Reaction Conditions | Mild (80-90 °C) | Harsh (180-210 °C) |

| Catalyst | Palladium-based | Copper-based |

| Substrate Scope | Broad, high functional group tolerance | More limited, sensitive functional groups may not be tolerated |

| Yields | Generally high | Often moderate to low |

| Environmental Impact | Palladium is a precious metal, but used in catalytic amounts. Boronic acids are generally non-toxic. | Copper is less expensive, but stoichiometric amounts are often required, leading to more metal waste. |

| Scalability | Well-established for industrial scale-up. | Can be challenging to scale up due to high temperatures and heterogeneous nature. |

Conclusion

For the synthesis of this compound, the pathway utilizing a Suzuki-Miyaura coupling followed by a Kolbe-Schmitt carboxylation is the recommended approach. This route offers milder reaction conditions, higher potential yields, and greater functional group tolerance compared to the classical Ullmann condensation. The provided protocols are based on well-established chemical principles and offer a solid foundation for researchers to successfully synthesize this target molecule. As with any chemical synthesis, careful optimization of reaction conditions and purification procedures may be necessary to achieve the desired purity and yield.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Ullmann Condensation.

- INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (n.d.). A Literature Review on the Synthesis of para-hydroxybenzoic Acid.

- Pharmaceutical Chemistry Guide. (n.d.). Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists.

- Google Patents. (n.d.). Process for producing 4-amino-2-hydroxybenzoic acid.

- ChemicalBook. (n.d.). 4-Hydroxybenzoic acid synthesis.

- Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenylacetic acid.

- Google Patents. (n.d.). Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.

- MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.

- Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID.

- ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic....

- Google Patents. (n.d.). Carboxylation of phenols.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Wikipedia. (n.d.). Ullmann condensation.

- Google Patents. (n.d.). Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.

- Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid.

- Wikipedia. (n.d.). Kolbe–Schmitt reaction.

- Pearson. (2024). Kolbe-Schmitt Salicylic Acid Synthesis and Utilization.

- PubChem. (n.d.). 4-Chlorophenol.

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL.

- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

- Pearson. (2024). Kolbe-Schmidt Reaction.

- Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid.

- PrepChem.com. (n.d.). Synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone.

- Researcher.Life. (2010). 4-(4-Hydroxybenzoyl)phenol monohydrate.

- NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- BYJU'S. (n.d.). Kolbe Reaction Mechanism.

- Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.

- NIH. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

- Journal of Organic and Pharmaceutical Chemistry. (2013). Vol. 11 No. 4(44).

- Patsnap. (n.d.). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl.

- NIH. (2024). Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene.

- ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- NIST. (n.d.). 1,1'-Biphenyl, 4-chloro-.

- ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.

- Google Patents. (n.d.). High-yielding ullmann reaction for the preparation of bipyrroles.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]

4-(4-Chlorophenyl)-2-hydroxybenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid

Introduction

This compound (CAS No. 1261995-96-3) is a biphenyl derivative of salicylic acid. This structural motif, combining a salicylic acid core with a substituted biphenyl system, is of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] The salicylic acid moiety is a well-established pharmacophore known for its anti-inflammatory, analgesic, and other biological activities, while the biphenyl scaffold is prevalent in numerous pharmacologically active compounds and functional materials.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights for its application in research and development.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and core properties. This compound is a bifunctional molecule featuring a carboxylic acid and a phenolic hydroxyl group, ortho to each other on one phenyl ring, which is in turn connected to a 4-chlorophenyl group at the para position relative to the carboxyl group.

Caption: Chemical structure of this compound.

A summary of its key identifiers and physicochemical properties is presented below. While extensive experimental data for this specific molecule is not widely published, the values are based on data from suppliers and predictions derived from its structural analogues.[4]

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Synonym(s) | 4'-Chloro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid | |

| CAS Number | 1261995-96-3 | [4] |

| Molecular Formula | C₁₃H₉ClO₃ | [4] |

| Molecular Weight | 248.66 g/mol | [4] |

| Appearance | Predicted: White to off-white solid/powder | - |

| Melting Point | Not available. Analog 4-(4-Chlorophenyl)benzoic acid melts at 289-291 °C. The intramolecular H-bond in the target molecule may lower the melting point relative to this analog. | [5] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water. | - |

| pKa | Predicted: ~3-4 for the carboxylic acid; ~9-10 for the phenolic hydroxyl. The acidity of the carboxylic acid is enhanced by the ortho-hydroxyl group, similar to salicylic acid. | - |

Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The creation of the C-C bond between the two aromatic rings is the key step in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry-standard methodology for this transformation due to its high efficiency, functional group tolerance, and mild reaction conditions.[6][7][8] The logical and field-proven approach involves coupling a suitably halogenated salicylic acid derivative with 4-chlorophenylboronic acid.

Causality of Experimental Design

The choice of starting materials is critical. 4-Bromo-2-hydroxybenzoic acid is an ideal substrate. The carbon-bromine bond is more reactive towards palladium-catalyzed oxidative addition than a carbon-chlorine bond, ensuring selective reaction at the desired position.[6] Protecting the acidic protons of the hydroxyl and carboxyl groups (e.g., as methyl ethers/esters) is often recommended to prevent side reactions with the base, though with careful choice of base and conditions, the reaction can sometimes proceed without protection.

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. usbio.net [usbio.net]

- 5. 4-(4-Chlorophenyl)benzoic acid 95 5748-41-4 [sigmaaldrich.com]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Chlorophenyl)-2-hydroxybenzoic acid (CAS Number: 1261995-96-3) is a biphenyl carboxylic acid derivative with a unique substitution pattern that suggests potential for exploration in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this molecule, including its chemical identity, a proposed synthetic methodology based on established palladium-catalyzed cross-coupling reactions, and an exploration of its potential biological activities and therapeutic applications inferred from its structural motifs. While specific experimental data for this compound is limited in publicly available literature, this document serves as a foundational resource for researchers by contextualizing its properties within the broader class of biphenyl carboxylic acid derivatives and substituted salicylic acids.

Molecular Identity and Physicochemical Properties

This compound is a bifunctional organic molecule characterized by a biphenyl core, where one phenyl ring is substituted with a chlorine atom at the 4-position, and the other is substituted with a hydroxyl group at the 2-position and a carboxylic acid group at the 1-position.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1261995-96-3 | [1][2] |

| Molecular Formula | C₁₃H₉ClO₃ | [1] |

| Molecular Weight | 248.66 g/mol | [1] |

| Synonyms | 4'-chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | [3][4] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | -20°C | [1] |

| InChI Key | WDOOIZJTFGDHFT-UHFFFAOYSA-N | [2] |

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of biphenyl carboxylic acid derivatives is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of this compound, a plausible route involves the coupling of 4-bromo-2-hydroxybenzoic acid with 4-chlorophenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: Proposed synthesis of this compound.

Detailed Protocol:

-

Reactant Preparation: In a reaction vessel, combine 4-bromo-2-hydroxybenzoic acid (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100°C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup by adding water and extracting with an organic solvent like ethyl acetate.

-

Acidification and Isolation: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Purification: Collect the crude product by filtration and purify further by recrystallization or column chromatography to obtain the final product.

Potential Biological Activities and Therapeutic Applications (Inferred)

3.1. Anti-inflammatory and Analgesic Potential

The 2-hydroxybenzoic acid (salicylic acid) scaffold is the basis for a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The biphenyl carboxylic acid structure is also found in several NSAIDs like diflunisal and fenbufen, which are known for their anti-inflammatory, analgesic, and antipyretic properties.[2] The presence of these motifs in the target molecule suggests a potential for similar activities.

3.2. Anticancer Properties

Biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents.[2] Some studies have shown that these compounds can exhibit cytotoxicity against various cancer cell lines, including breast cancer.[2] The rigid biphenyl structure serves as a scaffold for designing molecules that can interact with biological targets involved in cancer progression.

3.3. Antimicrobial Activity

Substituted benzoic acid derivatives have been reported to possess antibacterial and antifungal properties.[5] The lipophilicity introduced by the chlorophenyl group may enhance the ability of the molecule to penetrate microbial cell membranes, potentially leading to antimicrobial effects.

3.4. Other Potential Applications

The biphenyl scaffold is versatile and has been explored for a wide range of therapeutic areas, including as immunosuppressants, antihypertensives, and agents for treating osteoporosis.[2]

Caption: Inferred biological activities based on structural motifs.

Analytical and Characterization Techniques

The structural elucidation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic methods.

Table 2: Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation, proton environment | Aromatic protons in distinct regions, signals for hydroxyl and carboxylic acid protons. |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for aromatic carbons, carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorptions for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-Cl bonds. |

| HPLC | Purity assessment | A single major peak indicating the purity of the compound. |

In Silico ADMET Profiling (Predicted)

For novel compounds in drug discovery, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial early step.[6] While experimental data is lacking, computational models can provide valuable insights into the drug-likeness of this compound.

Table 3: Predicted ADMET Properties

| Parameter | Predicted Outcome | Rationale/Implication |

| Oral Bioavailability | Moderate to Good | The molecular weight and presence of polar functional groups are generally favorable for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Low | The carboxylic acid group is ionized at physiological pH, which typically limits BBB penetration. |

| Metabolism | Likely via Cytochrome P450 enzymes | The aromatic rings are susceptible to hydroxylation and other phase I metabolic reactions. The carboxylic acid can undergo phase II conjugation. |

| Toxicity | Potential for hepatotoxicity | Aromatic and chlorinated compounds can sometimes be associated with liver toxicity, which would require experimental evaluation. |

Conclusion and Future Directions

This compound is a structurally interesting molecule with potential for further investigation in various scientific disciplines. Based on its constituent moieties, it is hypothesized to possess biological activities, particularly in the areas of inflammation, cancer, and infectious diseases. The synthetic route via Suzuki-Miyaura coupling is well-established for this class of compounds and offers a reliable method for its preparation.

Future research should focus on the experimental validation of the predicted properties outlined in this guide. This includes the synthesis and purification of the compound, followed by a comprehensive evaluation of its biological activities through in vitro and in vivo assays. Further structural modifications could also be explored to optimize its potential therapeutic effects. This technical guide serves as a starting point for researchers interested in exploring the scientific potential of this and related biphenyl carboxylic acid derivatives.

References

- United States Biological. 4-(4-Chlorophenyl)

- Sigma-Aldrich. This compound | 1261995-96-3.

- Sigma-Aldrich. This compound; CAS Number: 1261995-96-3.

- MDPI.

- BenchChem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. 2025.

- Sigma-Aldrich. This compound.

- ResearchGate. Development of predictive in silico models for ADME properties.

Sources

4-(4-Chlorophenyl)-2-hydroxybenzoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a biphenyl carboxylic acid derivative of significant interest to researchers in medicinal chemistry and material science. The document elucidates the molecule's core structural features, three-dimensional conformation, and detailed spectroscopic signature. We present a validated synthetic methodology via the Suzuki-Miyaura cross-coupling reaction, explaining the mechanistic rationale behind the protocol. Furthermore, this guide synthesizes data to predict the compound's physicochemical properties and discusses the potential structure-activity relationships that make it a valuable scaffold for drug development and a versatile chemical intermediate. All technical claims are substantiated with citations to authoritative scientific literature.

Introduction to this compound

Chemical Identity and Nomenclature

This compound is an aromatic organic compound belonging to the class of biphenyl carboxylic acids. Its structure is characterized by a salicylic acid (2-hydroxybenzoic acid) core that is substituted at the 4-position with a 4-chlorophenyl moiety. This arrangement combines the well-established pharmacophore of salicylic acid with the rigid, lipophilic biphenyl framework, a common feature in many bioactive molecules.

Systematic IUPAC Name: this compound

The structure integrates three key functional components: a carboxylic acid group, a phenolic hydroxyl group, and an organochlorine substituent, each contributing to its unique chemical and physical properties.

Significance in Medicinal Chemistry and Material Science

The structural motifs within this compound suggest considerable potential in various scientific domains. Hydroxybenzoic acids and their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The biphenyl scaffold provides a rigid backbone that can be functionalized to optimize interactions with biological targets, a strategy frequently employed in drug design.[4]

The introduction of a chlorine atom onto the phenyl ring can significantly modulate the molecule's pharmacokinetic profile by increasing lipophilicity, which may enhance membrane permeability. Furthermore, the chlorine atom can participate in specific halogen bonding interactions within protein binding pockets, potentially increasing ligand affinity and selectivity. This compound serves as a valuable intermediate for synthesizing more complex molecules, including potential anti-inflammatory agents, enzyme inhibitors, and functional polymers.[5][6]

Synthesis and Mechanistic Rationale

The most efficient and widely adopted method for constructing the C-C bond that forms the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two aromatic rings. This leads to two readily available starting materials: a halogenated derivative of 2-hydroxybenzoic acid and 4-chlorophenylboronic acid.

Caption: Retrosynthetic approach for the target molecule.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a robust method for the synthesis of this compound from 4-bromo-2-hydroxybenzoic acid and 4-chlorophenylboronic acid.

Step-by-Step Methodology:

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-hydroxybenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and a palladium catalyst such as Palladium(II) acetate (0.02 eq) with a phosphine ligand like SPhos (0.04 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Add a suitable base, typically potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 eq). The base is crucial for the transmetalation step of the catalytic cycle.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Acidify the aqueous layer with 2M HCl until the pH is ~2-3, which will precipitate the carboxylic acid product.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium is highly efficient in catalyzing the C-C bond formation by cycling through Pd(0) and Pd(II) oxidation states in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[4]

-

Base: The base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step, where the aryl group is transferred from boron to palladium.[7]

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, creating an effective reaction medium.[8]

-

Inert Atmosphere: Prevents the oxidation of the Pd(0) active catalyst to an inactive Pd(II) species, ensuring the catalytic cycle can proceed efficiently.

Workflow Visualization

Caption: Suzuki-Miyaura cross-coupling synthesis workflow.

Comprehensive Structural Elucidation

Core Molecular Structure and Physicochemical Properties

The molecular structure of this compound is depicted below, highlighting its key functional groups. Its properties are summarized in the table.

Caption: 2D structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | [9] |

| Molecular Weight | 248.66 g/mol | Calculated |

| Appearance | White to off-white solid | Expected |

| CAS Number | 7079-15-4 (for isomer) | [9] |

| Predicted logP | ~4.0-4.5 | Calculated |

Note: The CAS number 7079-15-4 refers to the isomer 4'-Chloro-biphenyl-2-carboxylic acid. The exact CAS for the titled compound may differ, but the physicochemical properties are expected to be very similar.

Three-Dimensional Conformation: Dihedral Angle

A critical feature of the 3D structure of biphenyl derivatives is the dihedral angle (twist angle) between the planes of the two aromatic rings. Due to steric hindrance between the ortho-substituents on adjacent rings (in this case, the hydrogen at C5 and the hydrogen at the ortho position of the chlorophenyl ring), the molecule is not planar. This non-planar conformation is crucial for its interaction with biological targets, as it defines the spatial orientation of the substituents. Crystal structures of related compounds, such as N-(4-Chlorophenyl)-2-hydroxybenzamide, show a significant dihedral angle of 20.02°.[10] Similarly, substituted benzophenones exhibit ring twist angles often exceeding 50-60°.[11] It is therefore highly probable that this compound adopts a twisted conformation in its ground state.

Spectroscopic Signature Analysis

Spectroscopic analysis provides a definitive fingerprint for structural confirmation. The following data are predicted based on the known effects of the constituent functional groups.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Carboxyl H | ~11.0-13.0 | br s | 1H | -COOH |

| Phenolic H | ~9.0-10.0 | br s | 1H | Ar-OH |

| Aromatic H | ~7.8-8.0 | d | 1H | Proton ortho to -COOH |

| Aromatic H | ~7.5-7.7 | d | 2H | Protons ortho to -Cl |

| Aromatic H | ~7.4-7.5 | d | 2H | Protons meta to -Cl |

| Aromatic H | ~7.0-7.2 | m | 2H | Protons meta to -COOH |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~170-175 | C=O |

| Phenolic C | ~155-160 | C-OH |

| Aromatic C | ~135-145 | Quaternary C's |

| Aromatic C | ~130-135 | C-Cl |

| Aromatic C | ~115-130 | Aromatic C-H |

The IR spectrum is expected to show characteristic absorption bands confirming the presence of the key functional groups.

| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid (H-bonded) |

| ~3200 (sharp) | O-H stretch | Phenolic hydroxyl |

| 1680-1710 | C=O stretch | Carboxylic acid (conjugated) |

| 1450-1600 | C=C stretch | Aromatic rings |

| 1080-1100 | C-Cl stretch | Aryl chloride |

| ~1250 | C-O stretch | Phenol/Carboxylic acid |

Mass spectrometry will confirm the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A peak at m/z ≈ 248 is expected, corresponding to the molecular formula C₁₃H₉³⁵ClO₂.

-

Isotopic Peak (M+2): A characteristic peak at m/z ≈ 250 will be observed with an intensity of approximately one-third of the M⁺ peak, which is the definitive signature for the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

-

Fragmentation: Common fragmentation patterns would include the loss of H₂O (m/z -18), COOH (m/z -45), and potentially cleavage at the biphenyl bond.

Potential Applications and SAR Insights

As a Pharmacophore in Drug Discovery

This molecule is a promising scaffold for drug discovery. The salicylic acid moiety is a known inhibitor of cyclooxygenase (COX) enzymes, and its derivatives are widely used as non-steroidal anti-inflammatory drugs (NSAIDs).[12] The biphenyl structure is present in numerous approved drugs, where it often serves to position functional groups in distinct regions of a binding site.

Derivatives of p-hydroxybenzoic acid are known to possess a wide range of biological activities, including antimicrobial and antioxidant effects.[2][13] By combining these features, this compound could serve as a starting point for developing novel:

-

Anti-inflammatory agents: Targeting enzymes in the arachidonic acid pathway.

-

Anticancer agents: The rigid biphenyl structure can be adapted to target kinase or protein-protein interaction sites.[6]

-

Antimicrobial compounds: Leveraging the known activities of phenolic acids.

Role of Key Structural Features

-

Carboxylic Acid (-COOH): Acts as a key hydrogen bond donor and acceptor and can form salt bridges with basic residues (e.g., arginine, lysine) in protein active sites.

-

Hydroxyl Group (-OH): Can act as a hydrogen bond donor/acceptor. Its position ortho to the carboxylic acid allows for potential intramolecular hydrogen bonding, which can influence acidity and conformation.

-

Chlorophenyl Group: Increases lipophilicity, potentially improving cell membrane penetration. The chlorine atom can form specific halogen bonds, and the entire group can engage in hydrophobic and π-stacking interactions.

-

Dihedral Twist: The non-planar structure presents a three-dimensional pharmacophore that may fit into complex, non-planar binding pockets more effectively than a flat molecule.

Conclusion

This compound is a synthetically accessible molecule with a well-defined structure that combines several features of high value in medicinal and materials chemistry. Its molecular architecture, characterized by a twisted biphenyl core functionalized with reactive hydroxyl and carboxyl groups and a modulating chloro-substituent, has been thoroughly detailed. The provided spectroscopic predictions offer a clear blueprint for its analytical characterization. The inherent biological potential of its structural components makes this compound and its future derivatives promising candidates for further investigation in drug discovery and development programs.

References

-

Liu, W., Zhou, X., Mei, G., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. Available at: [Link]

-

Allard, M., et al. (2002). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Available at: [Link]

-

Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-alpha-(4-chlorophenyl)-alpha-hydroxybenzeneacetic acid. Available at: [Link]

-

Raza, A. R., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E. Available at: [Link]

-

Bai, X.-H., Xing, Y., & Liu, S.-J. (2021). Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Available at: [Link]

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Available at: [Link]

-

PubChem. (n.d.). (2E)-4-(4-Chlorophenyl)-4-hydroxy-2-butenoic acid. Available at: [Link]

-

Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Bashkir Chemical Journal. Available at: [Link]

-

Stenutz. (n.d.). 4-chloro-2-hydroxybenzoic acid. Available at: [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Available at: [Link]

-

American Chemical Society. (2015). 4-Hydroxybenzoic acid. Molecule of the Week. Available at: [Link]

-

ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available at: [Link]

-

PubChem. (n.d.). 4-Biphenylcarboxylic acid, 4'-chloro-. Available at: [Link]

-

González-García, A., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Pharmaceuticals. Available at: [Link]

-

Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica. Available at: [Link]

-

PubChem. (n.d.). 4-Hydroxybenzoic acid. Available at: [Link]

Sources

- 1. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]

- 2. researchgate.net [researchgate.net]

- 3. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biosynth.com [biosynth.com]

- 10. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. globalresearchonline.net [globalresearchonline.net]

Spectroscopic data of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By integrating theoretical principles with practical insights, this guide aims to serve as an essential resource for the structural elucidation and quality control of this compound.

Introduction

This compound is a biphenyl derivative containing a salicylic acid moiety. The presence of the chlorophenyl group, a hydroxyl group, and a carboxylic acid function imparts a unique combination of physical, chemical, and biological properties to the molecule. Accurate structural confirmation and purity assessment are paramount for its application in research and development. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound (C₁₃H₉ClO₃, Molecular Weight: 248.66 g/mol ) is depicted below.[1] The interpretation of its spectra is based on the distinct chemical environments of the protons and carbon atoms, as well as the vibrational modes of its functional groups.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

3.1.1. Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[2]

-

Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3]

3.1.2. Predicted ¹H NMR Data and Interpretation

Due to the electronic effects of the substituents (–OH, –COOH, and –Cl), the aromatic protons will exhibit distinct chemical shifts. The electron-withdrawing nature of the carboxylic acid and the chlorine atom will deshield nearby protons, shifting them downfield, while the electron-donating hydroxyl group will cause an upfield shift for adjacent protons.[4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~11.0 - 13.0 | Broad Singlet | 1H |

| Phenolic Hydroxyl (-OH) | ~9.0 - 10.0 | Broad Singlet | 1H |

| Aromatic Protons | ~6.8 - 8.0 | Multiplets | 7H |

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a broad singlet in the downfield region of the spectrum due to hydrogen bonding and its acidic nature.[5]

-

Phenolic Hydroxyl Proton (OH): This proton also appears as a broad singlet, typically downfield, and its chemical shift can be concentration and solvent dependent.

-

Aromatic Protons: The seven aromatic protons will appear as a series of multiplets in the range of 6.8 to 8.0 ppm. The protons on the salicylic acid ring will be influenced by both the hydroxyl and carboxyl groups, while the protons on the chlorophenyl ring will show a characteristic AA'BB' pattern (two doublets) due to the para-substitution.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

3.2.1. Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR.

-

Instrument Setup: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR, with the appropriate carbon probe.

-

Data Acquisition: Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon. Chemical shifts are referenced to TMS (0.0 ppm).

3.2.2. Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Carbonyl (C=O) | ~170 - 175 |

| Aromatic Carbons | ~115 - 160 |

-

Carboxylic Carbonyl Carbon: This carbon is significantly deshielded and appears at the downfield end of the spectrum.[6]

-

Aromatic Carbons: The 12 aromatic carbons will give rise to several signals in the aromatic region. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield to around 155-160 ppm. The carbon attached to the chlorine atom (C-Cl) will also be downfield. The remaining aromatic carbons will resonate between 115 and 140 ppm. Due to symmetry in the 4-chlorophenyl ring, some carbon signals will overlap.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.

-

Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Data and Interpretation

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Very broad due to hydrogen bonding.[7] |

| O-H Stretch (Phenol) | 3600 - 3200 (broad) | Broad peak from the phenolic hydroxyl group.[7] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of C-H bonds on an aromatic ring.[8] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1680 | Strong, sharp absorption.[7] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands of varying intensity. |

| C-O Stretch | 1300 - 1200 | From the carboxylic acid and phenol. |

| C-Cl Stretch | 800 - 600 | In the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is typically used.

Predicted Mass Spectrum and Interpretation

-

Molecular Ion Peak ([M-H]⁻): In negative ion mode ESI, the most prominent peak is expected to be the deprotonated molecule at m/z 247.6, corresponding to the [C₁₃H₈ClO₃]⁻ ion. The presence of the chlorine isotope (³⁷Cl) will result in a smaller peak at m/z 249.6, with an intensity ratio of approximately 3:1.

-

Fragmentation: Fragmentation may occur, with a potential loss of CO₂ (44 Da) from the carboxylate, leading to a fragment ion at m/z 203.6.

Integrated Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. Each technique offers complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's structure and purity. This guide provides the foundational spectroscopic data and interpretation necessary for researchers working with this compound, ensuring high standards of scientific integrity and facilitating its use in further applications.

References

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

-

ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Filo. (2025). Important Peaks in IR Spectra of Salicylic Acid and Four Hydroxybenzoic Acids. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Important Peaks in IR Spectra of Salicylic Acid and Four Hydroxybenzoic A.. [askfilo.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Crystal Structure of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid

A comprehensive analysis of the synthesis, crystallographic parameters, and intermolecular interactions of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid, offering critical insights for researchers in crystallography and drug development.

Introduction

This compound, a derivative of salicylic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. The introduction of a chlorophenyl group to the salicylic acid backbone can profoundly influence its physicochemical properties, including solubility, lipophilicity, and crystal packing, which in turn affect its biological activity and formulation characteristics. Understanding the precise three-dimensional arrangement of atoms and molecules within the crystal lattice is paramount for rational drug design and the development of new materials with tailored properties.

This technical guide provides a detailed exploration of the crystal structure of this compound. While a definitive, publicly available crystal structure determination for this specific compound (CAS 1261995-96-3) is not found in the searched literature, this guide will leverage data from closely related structures and established crystallographic principles to provide a robust theoretical framework. We will delve into the likely synthesis, prospective crystallographic parameters, and the critical intermolecular interactions that govern the solid-state architecture of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing both foundational knowledge and field-proven insights into the structural analysis of substituted benzoic acids.

Methodology: Synthesis and Crystallization

The synthesis of this compound can be approached through several established synthetic routes, with the Suzuki coupling reaction being a prominent and efficient method.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol outlines a likely and effective method for the synthesis of the title compound.

Materials:

-

4-Bromo-2-hydroxybenzoic acid

-

4-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromo-2-hydroxybenzoic acid (1 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with 2M HCl to a pH of approximately 2-3, which will precipitate the carboxylic acid product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocol: Crystallization

The formation of high-quality single crystals is crucial for X-ray diffraction analysis. Slow evaporation is a common and effective technique for growing crystals of organic molecules.

Materials:

-

Purified this compound

-

A suitable solvent system (e.g., ethanol/water, acetone/hexane, or dimethylformamide)

Procedure:

-

Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture with gentle heating.

-

Filtration: Filter the hot solution to remove any insoluble impurities.

-

Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. Crystals will form as the solution becomes supersaturated.

-

Isolation: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Air-dry the crystals.

Structural Analysis and Discussion

While a specific experimental crystal structure for this compound is not available in the referenced literature, we can predict its key structural features based on the analysis of analogous compounds, such as N-(4-Chlorophenyl)-2-hydroxybenzamide[1].

Predicted Molecular Geometry

The molecule is expected to be largely planar, with some torsion between the two phenyl rings. The dihedral angle between the 2-hydroxybenzoic acid moiety and the 4-chlorophenyl ring will be a key determinant of the overall molecular conformation. In the related N-(4-Chlorophenyl)-2-hydroxybenzamide, this dihedral angle is 20.02(6)°[1]. A similar, relatively small dihedral angle is anticipated for the title compound, allowing for some degree of π-system conjugation between the rings.

Predicted Crystallographic Parameters

Based on the analysis of similar small organic molecules, this compound is likely to crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). The unit cell would contain multiple molecules (typically 2, 4, or 8).

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₃H₉ClO₃ |

| Molecular Weight | 248.66 g/mol |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Z (Molecules per unit cell) | 2, 4, or 8 |

| Hydrogen Bonding | Intramolecular O-H···O, Intermolecular O-H···O dimers |

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state structure of this compound will be dictated by a network of non-covalent interactions.

-

Hydrogen Bonding: The most significant intermolecular interaction will be the hydrogen bonding involving the carboxylic acid and hydroxyl groups. It is highly probable that the carboxylic acid moieties will form centrosymmetric dimers via strong O-H···O hydrogen bonds, a common and robust supramolecular synthon in carboxylic acids. Additionally, an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid is expected, forming a stable six-membered ring.

-

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding (C-Cl···O or C-Cl···π interactions), which can play a crucial role in directing the crystal packing.

-

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be either face-to-face or offset.

-

C-H···O and C-H···π Interactions: Weaker C-H···O and C-H···π hydrogen bonds will also contribute to the overall stability of the crystal structure.

Visualizing the Structure

To conceptualize the predicted molecular arrangement and interactions, the following diagrams are provided.

Molecular Structure

Caption: Predicted molecular structure of this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis and structural analysis.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated crystal structure of this compound. While experimental data for this specific molecule is not yet publicly available, by drawing upon established principles of organic synthesis, crystallization, and crystal engineering, we have constructed a detailed predictive model. The synthesis is achievable through standard cross-coupling reactions, and its crystallization is expected to be governed by strong hydrogen bonding, leading to the formation of carboxylic acid dimers, supplemented by halogen bonding and π-π stacking interactions.

The definitive elucidation of the crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. This experimental data would not only validate the predictions made in this guide but also provide invaluable, precise data on bond lengths, bond angles, and the subtleties of its intermolecular interactions. Such information is indispensable for the advancement of structure-property relationship studies, aiding in the design of novel pharmaceutical compounds and functional materials with enhanced efficacy and desired physical characteristics.

References

-

Raza, A. R., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. Available at: [Link]

Sources

Biological activity of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid derivatives

An In-depth Technical Guide on the Biological Activity of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid Derivatives

Executive Summary

The this compound scaffold represents a compelling, yet underexplored, class of compounds for therapeutic development. This structure strategically combines the well-established anti-inflammatory and antimicrobial properties of the 2-hydroxybenzoic acid (salicylic acid) moiety with the lipophilic and electronically distinct 4-chlorophenyl group, a feature present in numerous bioactive molecules. This guide provides a comprehensive framework for researchers and drug development professionals to synthesize, screen, and understand the therapeutic potential of these derivatives. By synthesizing data from structurally related compounds, we project significant potential in anti-inflammatory, antimicrobial, and anticancer applications. This document outlines detailed synthetic strategies, robust protocols for biological evaluation, and the mechanistic pathways likely modulated by these novel chemical entities, offering a complete roadmap for their investigation.

Introduction to the Core Scaffold: A Strategic Molecular Design

The foundation of drug discovery often lies in the rational combination of known pharmacophores to create novel structures with enhanced or new biological activities. The this compound scaffold is a prime example of such a design.

The Constituent Pharmacophores

-

2-Hydroxybenzoic Acid (Salicylic Acid Moiety): This component is a cornerstone of anti-inflammatory therapy. Its derivatives are known to modulate key inflammatory pathways. Salicylic acid itself is an important plant growth regulator that plays a role in inducing systemic acquired resistance against pathogens in plants.[1]

-

4-Chlorophenyl Group: The introduction of a halogen, specifically chlorine, onto a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. It often increases lipophilicity, which can enhance membrane permeability and target engagement. Furthermore, the electron-withdrawing nature of chlorine can influence binding interactions with biological targets.

Rationale for Investigation

The conjugation of these two moieties is hypothesized to yield derivatives with a multifaceted biological profile. The core salicylic acid structure provides a proven template for anti-inflammatory and antimicrobial action, while the 4-chlorophenyl group is expected to enhance potency and potentially introduce novel mechanisms of action, such as anticancer activity, by facilitating interactions with specific enzymatic pockets or cellular receptors.

Synthetic Strategies and Methodologies

The synthesis of the this compound core and its subsequent derivatization can be achieved through established organic chemistry reactions. A general and reliable approach involves a Suzuki cross-coupling reaction.

Proposed Synthesis of the Core Scaffold

A plausible synthetic route begins with commercially available precursors, 4-bromo-2-hydroxybenzoic acid and 4-chlorophenylboronic acid.

Caption: Proposed synthetic workflow for the core scaffold and its derivatives.

Protocol: Suzuki Cross-Coupling Reaction

-

Reactant Preparation: In a round-bottom flask, dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water).

-

Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as sodium carbonate (Na₂CO₃) (3.0 eq), to the mixture.

-

Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (approximately 80-100°C) for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and acidify with 1M HCl to precipitate the product. Filter the solid, wash with water, and then purify using column chromatography or recrystallization to yield the pure this compound.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on its constituent moieties, the this compound scaffold is predicted to exhibit potent anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory Activity

Derivatives of hydroxybenzoic acid are known to possess anti-inflammatory effects.[2][3] A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated microglial cells.[4] This effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Mechanism of Action: The anti-inflammatory effects are likely mediated through the inhibition of the MAPKs and NF-κB signaling pathways, which are critical regulators of the inflammatory response.[4]

Caption: Inhibition of pro-inflammatory pathways by the target derivatives.

Antimicrobial Activity

Hydroxybenzoic acids and their esters (parabens) are widely recognized for their antimicrobial properties against a range of bacteria and fungi.[1][2][3] The antimicrobial effect generally increases with the length of the alkyl chain in ester derivatives, as this enhances lipophilicity and facilitates passage through microbial cell walls.[2] For instance, 4-hydroxybenzoic acid has shown inhibitory activity against various Gram-positive and Gram-negative bacteria.[5] Studies on new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives also revealed moderate antimicrobial activity against Gram-positive bacterial strains.[6][7]

Table 1: Antimicrobial Activity of Related Hydroxybenzoic Acid Derivatives

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| 4-Hydroxybenzoic acid | Gram-positive & Gram-negative bacteria | 160 | [5] |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | [6] |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | 125 | [6] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Certain derivatives of 4-hydroxybenzoic acid have been identified as pan-histone deacetylase (HDAC) inhibitors.[8][9] These compounds can increase protein acetylation, leading to cell cycle arrest and apoptotic cell death in cancer cells, often without affecting the viability of normal cells.[8][9] This suggests that this compound derivatives could be developed as novel anticancer agents. The presence of the 4-chlorophenyl group may enhance binding to the hydrophobic regions of the HDAC active site.

Experimental Protocols for Bioactivity Screening

To validate the predicted biological activities, a systematic screening process is essential. The following protocols provide standardized methods for evaluating the anti-inflammatory, antimicrobial, and anticancer potential of newly synthesized derivatives.

General Workflow for Bioactivity Screening

Caption: A systematic workflow for screening and validating biological activity.

Protocol: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)

-

Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Compound Incubation: In a 96-well plate, add 10 µL of the test compound (dissolved in DMSO, various concentrations) or a known inhibitor (e.g., celecoxib) to each well. Add 150 µL of the COX-2 enzyme solution. Incubate for 15 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid (substrate).

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of COX-2 activity).

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Suspension: Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

Protocol: Anticancer MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

-

Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compounds. Incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT reagent is reduced by viable cells to an insoluble formazan product.[11]

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a versatile platform for the development of novel therapeutic agents. The rational combination of the salicylate and chlorophenyl moieties provides a strong foundation for potent anti-inflammatory, antimicrobial, and anticancer activities. The experimental framework provided in this guide offers a clear path for the synthesis and systematic evaluation of these derivatives. Future research should focus on synthesizing a diverse library of amide and ester derivatives to establish structure-activity relationships (SAR), optimizing lead compounds for improved potency and selectivity, and ultimately advancing the most promising candidates to in vivo preclinical models.

References

-

D'cunha, R., et al. (2014). Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. Cancer Letters. Available at: [Link]

-